molecular formula C10H15N3O B2367215 1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol CAS No. 2210047-36-0

1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol

Cat. No.: B2367215
CAS No.: 2210047-36-0
M. Wt: 193.25
InChI Key: BJKSFVWLTBFCSG-UHFFFAOYSA-N
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Description

1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol typically involves the formation of the azetidine ring followed by the introduction of the pyrimidinyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under basic or acidic conditions. For example, the cyclization of a suitable amino alcohol with a pyrimidine derivative can yield the desired azetidine compound .

Industrial Production Methods

Industrial production methods for azetidines often involve scalable processes that can be carried out under mild conditions to ensure high yields and purity. These methods may include catalytic hydrogenation, ring-closing metathesis, and other catalytic processes that facilitate the formation of the azetidine ring .

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol is unique due to its specific combination of the azetidine ring with the pyrimidine and isopropyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)10-11-4-3-9(12-10)13-5-8(14)6-13/h3-4,7-8,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKSFVWLTBFCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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